(2E)-3-(4-ethoxyphenyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acrylamide
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Overview
Description
The compound (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE is a synthetic organic molecule that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and 2-amino-2,3-dihydro-1H-1,3-benzodiazole.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with the 2-amino-2,3-dihydro-1H-1,3-benzodiazole in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the final product, (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzodiazole ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects against various diseases.
Biochemical Research: It can be used as a probe or tool in biochemical assays to study enzyme interactions or cellular pathways.
Industry
Dye and Pigment Production: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Agriculture: It may be explored for use in agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism by which (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE exerts its effects depends on its specific application:
Pharmacological Action: If used as a drug, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Catalytic Action: As a ligand in metal complexes, it can influence the reactivity and selectivity of the metal center, facilitating various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-METHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE: Similar structure with a methoxy group instead of an ethoxy group.
(2E)-3-(4-CHLOROPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE: Contains a chlorine atom on the phenyl ring instead of an ethoxy group.
Uniqueness
Functional Group Variation: The presence of the ethoxy group in (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE imparts unique chemical properties and reactivity compared to its analogs.
Biological Activity: The specific substitution pattern may result in distinct biological activities, making it a unique candidate for drug development or biochemical research.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-14-7-3-12(4-8-14)5-10-17(22)19-13-6-9-15-16(11-13)21-18(23)20-15/h3-11H,2H2,1H3,(H,19,22)(H2,20,21,23)/b10-5+ |
InChI Key |
GJEZKOBYYQNFNL-BJMVGYQFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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